8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic molecule that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, including a benzyloxybenzylidene hydrazinyl moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. A general synthetic route may include the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions can be employed to introduce the ethyl and methyl groups at the 7 and 3 positions, respectively.
Formation of the Benzyloxybenzylidene Hydrazinyl Moiety: This step involves the condensation of a benzyloxybenzaldehyde derivative with hydrazine to form the hydrazone linkage.
Final Coupling Reaction: The final step involves coupling the benzyloxybenzylidene hydrazinyl moiety with the substituted purine core under appropriate reaction conditions, such as refluxing in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted purine derivatives.
Scientific Research Applications
8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with DNA/RNA: The compound may intercalate into DNA or RNA, affecting their function and expression.
Modulation of Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can be compared with other similar compounds, such as:
Purine Derivatives: Compounds like caffeine, theobromine, and theophylline share the purine core but differ in their substituents and biological activities.
Hydrazone Derivatives: Similar hydrazone compounds may have different substituents on the hydrazone moiety, leading to variations in their chemical and biological properties.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
7-ethyl-3-methyl-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-3-28-18-19(27(2)22(30)25-20(18)29)24-21(28)26-23-13-15-9-11-17(12-10-15)31-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,24,26)(H,25,29,30)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWUAEBIOICGGY-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.